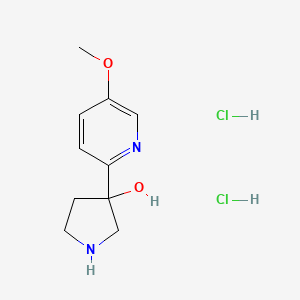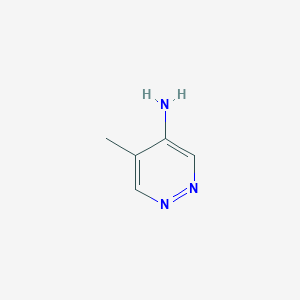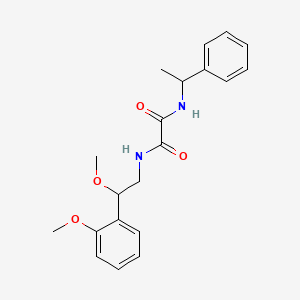
3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol;dihydrochloride” is a chemical substance with the CAS Number: 2225137-30-2 . It has a molecular weight of 267.15 g/mol and a molecular formula of C10H16Cl2N2O2 . This compound is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2.2ClH/c1-14-8-2-3-9(12-6-8)10(13)4-5-11-7-10;;/h2-3,6,11,13H,4-5,7H2,1H3;2*1H . This indicates the presence of a pyrrolidine ring, a methoxy group attached to a pyridine ring, and two chloride ions.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol;dihydrochloride” include a molecular weight of 267.15 g/mol and a molecular formula of C10H16Cl2N2O2 . The compound is a salt .Wissenschaftliche Forschungsanwendungen
Life Science Research
In the realm of life sciences, this compound is utilized for its potential in drug discovery and development. The pyrrolidine ring, a core structure in this compound, is a common feature in many biologically active molecules . It can be used to synthesize derivatives with various biological activities, potentially leading to new treatments for diseases.
Material Science
The compound’s structural features, including the methoxypyridin group, may be explored for the development of new materials. Its potential applications in material science stem from its ability to act as a building block for complex molecular architectures, which could be used in creating novel polymers or nanomaterials .
Chemical Synthesis
3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol;dihydrochloride: serves as a versatile intermediate in organic synthesis. Its pyrrolidine ring can undergo various chemical reactions, making it a valuable scaffold for synthesizing a wide range of chemical entities . This can include the development of new pharmaceuticals or agrochemicals.
Chromatography
This compound can be used as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its unique structure allows for easy detection and can aid in the calibration of chromatographic equipment .
Analytical Research
In analytical research, the compound’s distinct chemical properties can be exploited for method development in spectroscopy and spectrometry. It can be used to understand interaction mechanisms, binding affinities, and structural analysis of related compounds .
Pharmacological Studies
The compound’s pyrrolidine core is of particular interest in pharmacology. It can be used to study pharmacokinetics and pharmacodynamics in drug development processes. Its derivatives may exhibit various biological activities, which can be harnessed to develop new therapeutic agents .
Zukünftige Richtungen
The future directions for “3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol;dihydrochloride” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The versatility of the pyrrolidine scaffold makes it a promising area for the development of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-(5-methoxypyridin-2-yl)pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-8-2-3-9(12-6-8)10(13)4-5-11-7-10;;/h2-3,6,11,13H,4-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOBPOWCDIVSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCNC2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2977055.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977056.png)



![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)
![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2977065.png)


![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2977070.png)
![N-(2-chlorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2977071.png)
![4-(2-chloro-6-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2977073.png)

